An In-depth Technical Guide on the Physicochemical Properties of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
An In-depth Technical Guide on the Physicochemical Properties of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS Number: 143268-79-5). Due to a scarcity of published experimental data for this specific molecule, this guide also furnishes general experimental protocols for determining key physicochemical parameters, based on methodologies applied to structurally related quinolinone derivatives.
Core Physicochemical Data
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₈FNO | --- | PubChem |
| Molecular Weight | 165.16 g/mol | --- | PubChem |
| XlogP | 1.2 | Predicted | PubChem[1] |
| Monoisotopic Mass | 165.05899 Da | Predicted | PubChem[1] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental methodologies for determining the fundamental physicochemical properties of quinolinone derivatives. These protocols are broadly applicable and can be adapted for the characterization of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
A common and accessible method for determining the melting point is the capillary melting point technique.
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Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.
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Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
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Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of a compound's melting point.
Determination of the Acid Dissociation Constant (pKa)
The pKa value is a measure of the strength of an acid in solution. For a compound like 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, which contains an amide group, understanding its acidic/basic properties is crucial for predicting its behavior in biological systems.
Methodology: UV-Vis Spectrophotometry
Spectrophotometric titration is a widely used method for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.
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Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions with known pH values are also prepared.
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Spectral Scans: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
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Data Analysis: The absorbance at a wavelength where the largest spectral change is observed is plotted against the pH of the buffer solutions.
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pKa Calculation: The pKa is determined from the resulting sigmoidal curve, often by finding the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, derivative methods can be applied to the titration curve to pinpoint the inflection point, which corresponds to the pKa.
Determination of the Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the logP value.
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System Preparation: A two-phase system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). The two phases are then mixed thoroughly in a separatory funnel and shaken until equilibrium is reached.
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Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Solubility Determination
Solubility, the concentration of a saturated solution of a compound in a specific solvent, is another fundamental property, particularly for drug formulation.
Methodology: Equilibrium Shake-Flask Method
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed container.
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Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Sample Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
